Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO5. It is a derivative of benzoic acid and is characterized by the presence of methoxy, nitro, and trifluoromethyl groups on the benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 2-methoxy-4-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-methoxy-5-amino-4-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 4-nitro-2-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 2,4-bis(trifluoromethyl)benzoate: Contains two trifluoromethyl groups instead of one.
Uniqueness
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which can influence its reactivity and properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFITRSIJHUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646101 | |
Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-20-7 | |
Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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